molecular formula C7H10N2O B063140 3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile CAS No. 188242-02-6

3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile

Cat. No. B063140
M. Wt: 138.17 g/mol
InChI Key: WTQGADUBDBKSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile, commonly known as HMDPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMDPC belongs to the class of pyridine derivatives and has been reported to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of HMDPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators and oxidative stress, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

HMDPC has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. HMDPC has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of HMDPC is its broad-spectrum activity against various diseases. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of HMDPC is its poor solubility in water, which may affect its pharmacokinetic properties and limit its clinical use.

Future Directions

There are several future directions for the research on HMDPC. One of the areas of interest is the development of novel derivatives of HMDPC with improved pharmacokinetic properties and enhanced therapeutic activity. Another area of research is the investigation of the mechanism of action of HMDPC and its potential targets. Furthermore, the use of HMDPC in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
In conclusion, HMDPC is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and good bioavailability make it an attractive candidate for further research. The development of novel derivatives and the investigation of its mechanism of action are important areas of research that may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of HMDPC can be achieved through a multistep process involving the condensation of 2-amino-4-methylpyridine with ethyl cyanoacetate followed by cyclization with acetic anhydride. The final product is obtained by hydrolysis of the resulting intermediate with sodium hydroxide. This method has been reported to yield HMDPC with high purity and in good yields.

Scientific Research Applications

HMDPC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. HMDPC has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, HMDPC has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

188242-02-6

Product Name

3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-9-4-6(3-8)2-7(10)5-9/h4,7,10H,2,5H2,1H3

InChI Key

WTQGADUBDBKSRU-UHFFFAOYSA-N

SMILES

CN1CC(CC(=C1)C#N)O

Canonical SMILES

CN1CC(CC(=C1)C#N)O

synonyms

3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-5-hydroxy-1-methyl-(9CI)

Origin of Product

United States

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